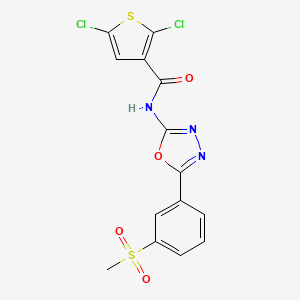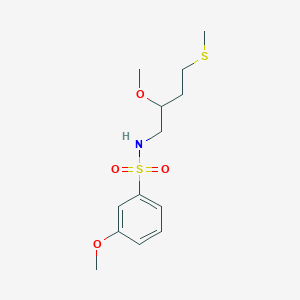![molecular formula C10H10BrN3 B2702415 [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine CAS No. 1472723-59-3](/img/structure/B2702415.png)
[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine” is a chemical compound . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H10BrN3 . The structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Aplicaciones Científicas De Investigación
Metabolic Signatures in Drug Addiction
Research has identified specific metabolic alterations in individuals addicted to methamphetamine, a substance structurally distinct yet chemically related to brominated compounds. These alterations include changes in amino acid metabolism and hormone levels, which are gender-specific. This indicates the potential for developing biomarkers for addiction based on metabolic profiling (Cheng et al., 2022).
Environmental Impact of Brominated Compounds
Studies on brominated flame retardants (BFRs) in indoor environments highlight the persistent nature of these compounds and their potential for human exposure. Analysis of indoor air and dust samples has revealed significant concentrations of BFRs, suggesting ongoing environmental and health risks associated with these substances (Takigami et al., 2009).
Pharmacokinetics of Designer Benzodiazepines
The pharmacokinetics of designer benzodiazepines, such as flubromazepam, have been studied to understand their metabolism and potential impacts on drug testing and forensic analysis. These studies are crucial for developing detection methods and understanding the long-term effects of such substances (Moosmann et al., 2013).
Neurotoxicity and Behavioral Effects of Drug Abuse
Research into the neurotoxic and behavioral effects of drug abuse, including studies on MDMA and methamphetamine, sheds light on how these substances affect emotional empathy, prosocial behavior, and cognitive functions. These insights are critical for understanding the broader societal and psychological impacts of drug abuse (Hysek et al., 2014).
Genetic Factors in Drug Dependence
Investigations into the genetic basis of drug dependence, focusing on the GRIA3 gene's association with methamphetamine dependence, illustrate the complex interplay between genetics and addiction. Understanding these relationships is vital for developing targeted therapies and interventions (Iamjan et al., 2018).
Mecanismo De Acción
Target of Action
The compound “[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine” is a pyrazole derivative. Pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target’s activity .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their target. For example, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting they can affect pathways related to viral replication, inflammation, and cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrazole derivatives, like other organic compounds, are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. For example, if it acts as an inhibitor of an enzyme involved in a disease pathway, it could potentially slow down the progression of the disease .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
Propiedades
IUPAC Name |
[1-(4-bromophenyl)pyrazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPRBTXRPRRXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2702334.png)





![2-(1,3-dioxoisoindol-2-yl)-N-[3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2702343.png)




![1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2702348.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2702354.png)
